

Mibefradil: A Comparative Guide to its Anti-Proliferative Effects in Cancer Cells

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Compound of Interest		
Compound Name:	Mibefradil dihydrochloride hydrate	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the anti-proliferative effects of mibefradil, a T-type calcium channel blocker, in various cancer cell models. It compares its efficacy with other compounds and details the experimental data and protocols to support its potential as an anti-cancer agent.

Executive Summary

Mibefradil, originally developed as a treatment for hypertension, has demonstrated significant anti-proliferative, pro-apoptotic, and cell cycle inhibitory effects across a range of cancer cell lines.[1][2][3] Its primary mechanism of action involves the blockade of T-type calcium channels, which are often overexpressed in tumor cells and play a role in cancer cell proliferation.[2][4][5] More recent evidence also points to its inhibitory effects on Orai store-operated calcium channels, revealing a broader pharmacological profile relevant to its anti-cancer activity.[1][6] This guide synthesizes key findings, presents comparative data, and provides detailed methodologies for the validation of mibefradil's anti-cancer properties.

Comparative Anti-Proliferative Activity

Mibefradil has been shown to inhibit the growth of various cancer cell lines with varying potencies. The following table summarizes the half-maximal inhibitory concentration (IC50) values of mibefracil in different cancer cell lines, providing a quantitative comparison of its anti-proliferative efficacy.



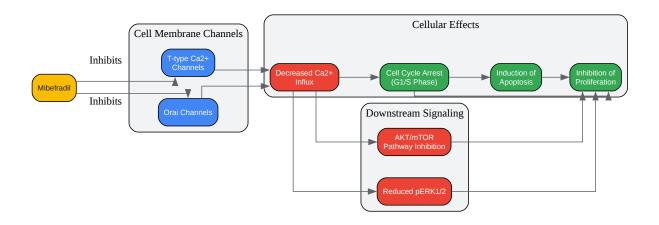
Cell Line	Cancer Type	IC50 (μM)	Comparison Compound(s)	IC50 (µM) of Comparison Compound(s)
Y79	Retinoblastoma	0.6 - 1.5	Pimozide	0.6 - 1.5
WERI-Rb1	Retinoblastoma	0.6 - 1.5	Pimozide	0.6 - 1.5
MCF7	Breast Cancer	0.6 - 1.5	Pimozide	0.6 - 1.5
C6	Glioma	5	Pimozide	8
ONS-76	Medulloblastoma	1 - 10	-	-
DAOY	Medulloblastoma	1 - 10	-	-

Data compiled from multiple sources.[2][7]

Mechanism of Action: Signaling Pathways

Mibefradil exerts its anti-proliferative effects through the modulation of several key signaling pathways involved in cell growth, survival, and death. Its primary targets are T-type calcium channels and Orai channels, the inhibition of which leads to downstream effects on cell cycle progression and apoptosis.





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Caption: Mibefradil's mechanism of action.

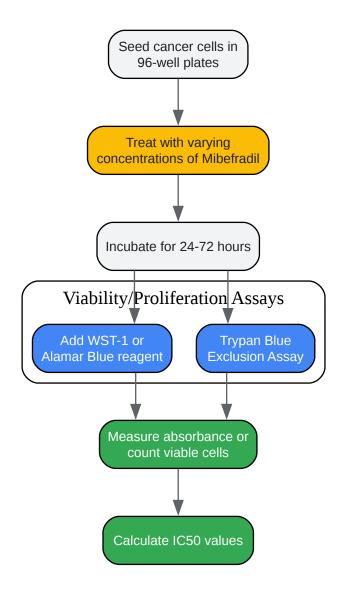
Experimental Protocols

This section provides detailed methodologies for key experiments used to validate the antiproliferative effects of mibefradil.

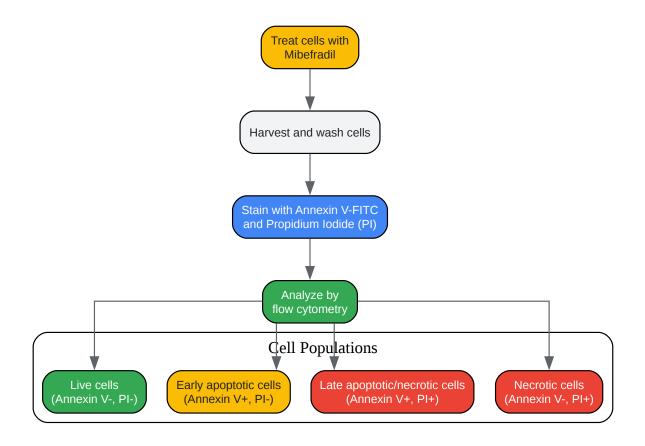
Cell Viability and Proliferation Assays

A common method to assess the effect of mibefradil on cancer cell growth is through viability and proliferation assays.









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